

# Spectroscopic Profile of 1,6-Dimethoxyphenazine: A Technical Guide

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## Compound of Interest

Compound Name: 1,6-Dimethoxyphenazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-Dimethoxyphenazine**, a key heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended to serve as a core resource for scientists and professionals engaged in drug development and related research fields, offering detailed spectroscopic data and experimental context.

## Summary of Spectroscopic Data

While comprehensive experimental data for **1,6-dimethoxyphenazine** is not readily available in publicly accessible literature, data for the closely related derivative, **1,6-dimethoxyphenazine-5-oxide**, provides valuable comparative insights. The following tables summarize the available spectroscopic information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR Data for **1,6-Dimethoxyphenazine-5-oxide**

Chemical Shift (δ) ppm	Assignment
Data not available in searched resources	

Note: Specific experimental  $^{13}\text{C}$  NMR data for **1,6-dimethoxyphenazine** could not be located in the searched resources. The data for the 5-oxide derivative is provided as a reference for closely related structural motifs.

#### $^1\text{H}$ NMR Data for **1,6-Dimethoxyphenazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in searched resources				

Note: Specific experimental  $^1\text{H}$  NMR data for **1,6-dimethoxyphenazine**, including chemical shifts, multiplicities, and coupling constants, were not found in the available literature.

## Infrared (IR) Spectroscopy

### Characteristic IR Absorption Bands for Phenazine Derivatives

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1620	Medium to Strong	C=N stretch
~1520, 1480	Medium to Strong	Aromatic C=C stretch
~1280	Strong	Aryl-O-CH <sub>3</sub> stretch (asymmetric)
~1030	Strong	Aryl-O-CH <sub>3</sub> stretch (symmetric)
~830, 750	Strong	C-H out-of-plane bending

Note: This table represents typical absorption ranges for phenazine and methoxy-substituted aromatic compounds. Specific experimental peak values for **1,6-dimethoxyphenazine** were

not available.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima for Phenazine in Ethanol

Wavelength ( $\lambda_{\text{max}}$ ) nm	Molar Absorptivity ( $\epsilon$ ) L·mol <sup>-1</sup> ·cm <sup>-1</sup>
~250	High
~360	Medium

Note: This data is for the parent phenazine compound. The methoxy substituents in **1,6-dimethoxyphenazine** are expected to cause a bathochromic (red) shift in the absorption maxima.

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **1,6-dimethoxyphenazine** are not available in the searched literature. However, the following are general methodologies typically employed for the spectroscopic analysis of such organic compounds.

### NMR Spectroscopy:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- **Data Acquisition:** For <sup>1</sup>H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### IR Spectroscopy:

- **Sample Preparation:** The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

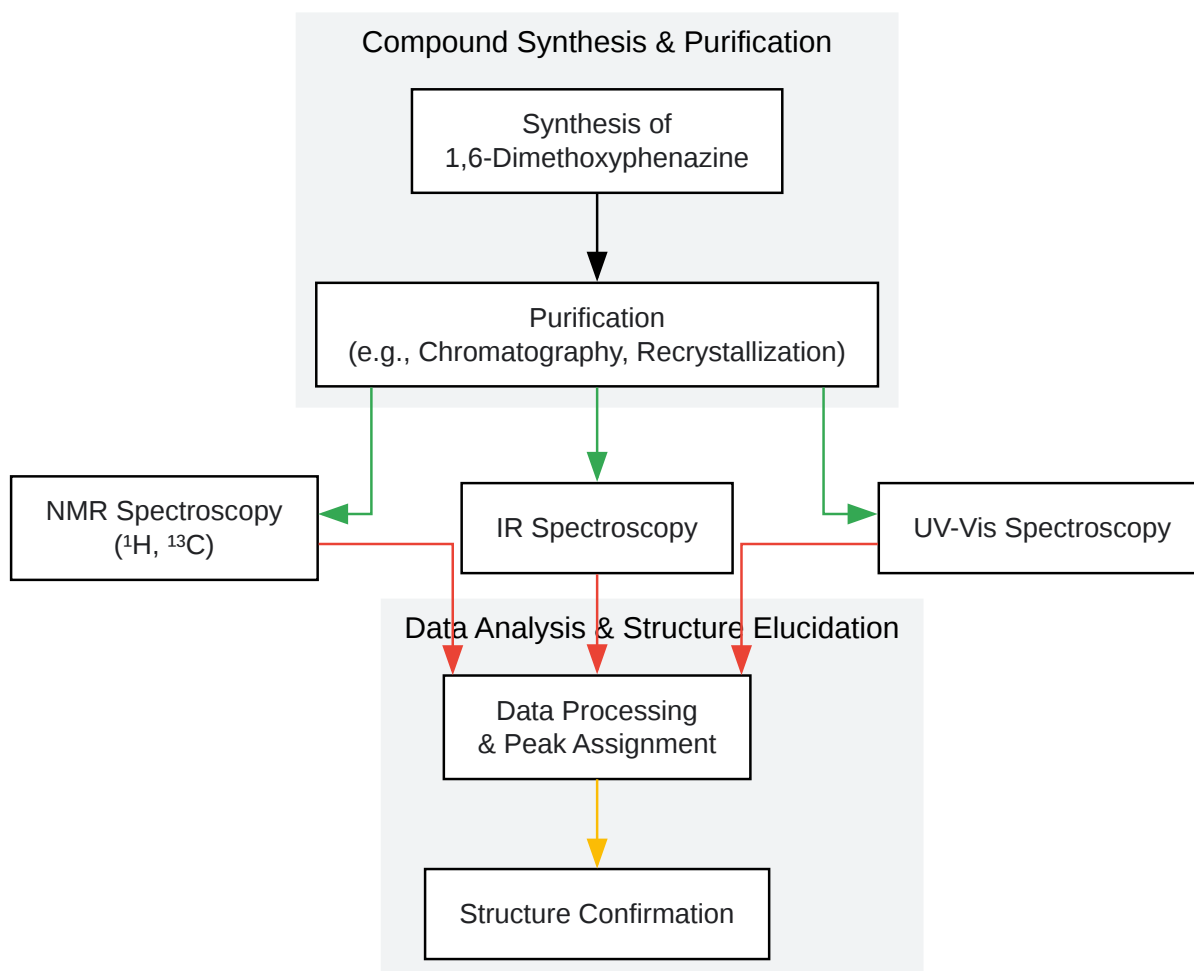
### UV-Vis Spectroscopy:

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline is recorded with the solvent-filled cuvette.
- **Data Processing:** The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **1,6-dimethoxyphenazine**.

## Workflow for Spectroscopic Characterization



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Caption: General workflow for synthesis and spectroscopic analysis.

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